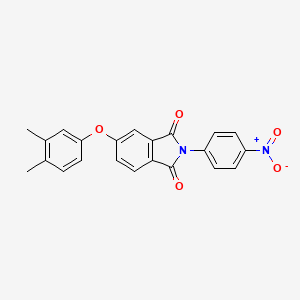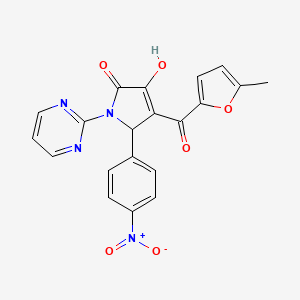
5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as SU9516, is a synthetic small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. SU9516 has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancer and other diseases.
Wirkmechanismus
5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of protein kinases by binding to the ATP-binding site of these enzymes and preventing the phosphorylation of downstream substrates. This can lead to the inhibition of cell signaling pathways and the induction of apoptosis in cancer cells, as well as the regulation of smooth muscle cell contraction and the prevention of blood clot formation in cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific protein kinases that it inhibits. These effects can include the inhibition of cell proliferation and migration, the induction of apoptosis, the regulation of smooth muscle cell contraction, and the prevention of blood clot formation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for protein kinases, which allows for the targeted inhibition of specific signaling pathways. However, one limitation of using this compound is its potential off-target effects, which can lead to unintended consequences and may limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on 5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, including:
1. Further investigation of its therapeutic potential in cancer, cardiovascular disease, and neurological disorders.
2. Development of more specific and potent inhibitors of protein kinases, based on the structure and activity of this compound.
3. Exploration of the potential of this compound as a tool for studying the role of protein kinases in various cellular processes.
4. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
5. Development of novel drug delivery systems to improve the efficacy and safety of this compound in clinical settings.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders. In cancer, this compound has been shown to inhibit the activity of various protein kinases, including CDKs, which play a crucial role in cell cycle regulation and are often dysregulated in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis.
In cardiovascular disease, this compound has been shown to inhibit the activity of protein kinases involved in the regulation of smooth muscle cell contraction, which can contribute to the development of atherosclerosis and other cardiovascular diseases. This compound has also been shown to inhibit the formation of blood clots, which can lead to thrombosis and other cardiovascular complications.
In neurological disorders, this compound has been shown to inhibit the activity of protein kinases involved in the regulation of neuronal signaling, which can contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have neuroprotective effects and to enhance neuronal survival.
Eigenschaften
IUPAC Name |
5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-13-3-8-17(11-14(13)2)29-18-9-10-19-20(12-18)22(26)23(21(19)25)15-4-6-16(7-5-15)24(27)28/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWSPGSMGGYZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3988754.png)
![3-(2,2-dichlorovinyl)-2,2-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B3988761.png)
![4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3988764.png)
![6-amino-3-methyl-4-[5-(2-nitrophenyl)-2-furyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3988773.png)
![N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide](/img/structure/B3988775.png)
![N-methyl-2-(4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidin-1-yl)-2-oxo-N-(pyridin-3-ylmethyl)ethanamine](/img/structure/B3988781.png)


![3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3988795.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B3988809.png)
![N-[1-(4-bromophenyl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B3988814.png)
![N-[2-(dimethylamino)ethyl]-4-(1-pyrrolidinylsulfonyl)benzamide hydrochloride](/img/structure/B3988815.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3988828.png)
![3-nitro-N-[2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3988835.png)